molecular formula C11H6F3N3O3 B1413556 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one CAS No. 1271477-14-5

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one

Cat. No.: B1413556
CAS No.: 1271477-14-5
M. Wt: 285.18 g/mol
InChI Key: UPGFPYUSUWSLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is a heterocyclic compound characterized by the presence of a pyridazinone core substituted with a nitrophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: Formation of 6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one.

    Substitution: Formation of derivatives with different substituents replacing the trifluoromethyl group.

    Oxidation: Formation of oxidized derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    6-(4-nitrophenyl)-4-methyl-2H-pyridazin-3-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3/c12-11(13,14)8-5-9(15-16-10(8)18)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGFPYUSUWSLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Reactant of Route 2
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Reactant of Route 4
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Reactant of Route 5
Reactant of Route 5
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Reactant of Route 6
Reactant of Route 6
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.